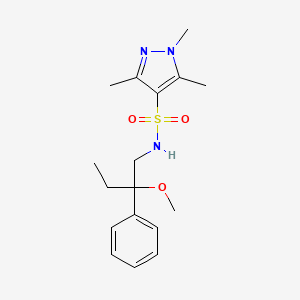

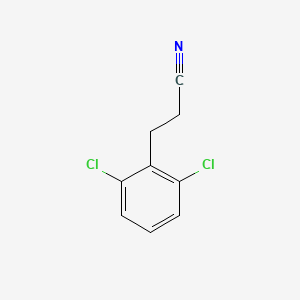

![molecular formula C18H21N3O2S2 B2490635 (5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303055-82-5](/img/structure/B2490635.png)

(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the condensation of various aldehydes with thiazolidinone precursors. For example, compounds similar to the one can be synthesized through the reaction of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with specific diamines, leading to thiazoloquinoxalines, which highlights the versatility of thiazolidinone chemistry in creating diverse structures (Mamedov et al., 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by a core thiazolidinone ring, which significantly influences the molecule's electronic and spatial configuration. Studies on similar molecules, such as 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, have used Hartree-Fock and Density Functional Theory methods to investigate the conformational stability and molecular geometry, providing insights into the electronic properties and potential reactivity pathways of these compounds (Taşal & Kumalar, 2010).

Chemical Reactions and Properties

Thiazolidinone derivatives are known for their reactivity towards various chemical reagents, offering a wide range of chemical transformations. The condensation reactions involving thiazolidinones, such as the synthesis of 5-arylidene derivatives, underscore the chemical versatility and reactivity of these compounds, enabling the development of molecules with tailored properties for specific applications (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, which is essential for understanding the compound's behavior in different environments and its interaction with biological targets. For instance, the crystal structure analysis of arylidene-imidazolone derivatives offers valuable information on the compound's conformation and intermolecular interactions, contributing to the understanding of its physical properties (Żesławska et al., 2018).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, such as acidity/basicity, nucleophilicity, and electrophilicity, are influenced by their molecular structure. The presence of various functional groups within the molecule, such as the sulfanylidene moiety, significantly affects its reactivity and interactions with other molecules. Studies focusing on the synthesis and reactivity of these compounds help in elucidating their chemical behavior and potential as building blocks for more complex molecules (Horishny & Matiychuk, 2020).

Scientific Research Applications

Antimicrobial Properties

A study has synthesized derivatives similar to the specified compound, demonstrating potent inhibitory activity against various Gram-positive and Gram-negative bacteria. These compounds emerged as potential molecules for further development in antimicrobial applications (Reddy et al., 2010).

Antitumor Activity

Research into 5-ylidene derivatives of 1,3-thiazolidin-4-one, which includes compounds structurally related to the specified molecule, has revealed moderate antitumor activity against malignant tumor cells. The renal cancer cell lines UO31 and TK10 were particularly sensitive to these compounds (Horishny et al., 2020).

Solubility and Physicochemical Properties

A study on a compound similar to the specified chemical has investigated its solubility in various solvents and determined physicochemical properties relevant to its potential as an antifungal agent. This study highlights the importance of solubility characteristics in the development of pharmacological agents (Volkova et al., 2020).

properties

IUPAC Name |

(5Z)-5-[(4-methylphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2/c1-13-3-5-14(6-4-13)11-15-17(23)21(18(24)25-15)12-16(22)20-9-7-19(2)8-10-20/h3-6,11H,7-10,12H2,1-2H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQFXKSEARRSON-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-methylbenzylidene)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

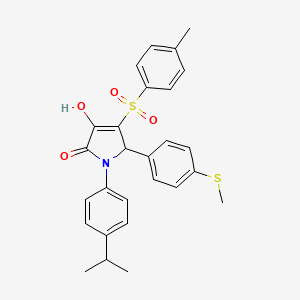

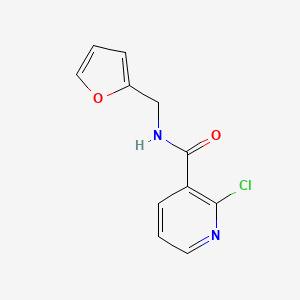

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

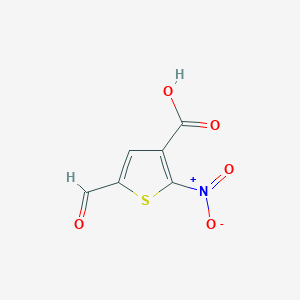

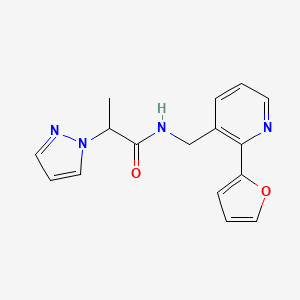

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

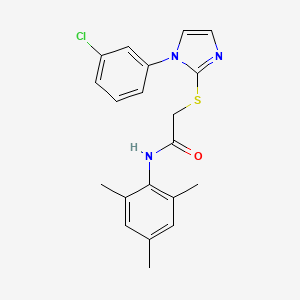

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)